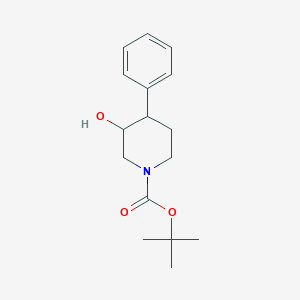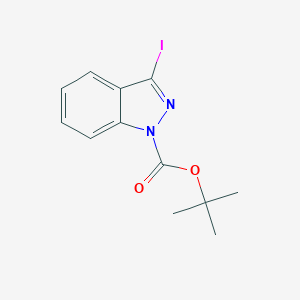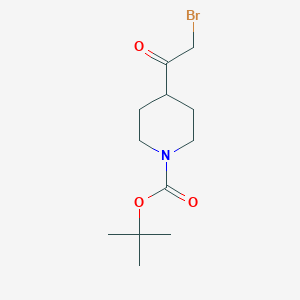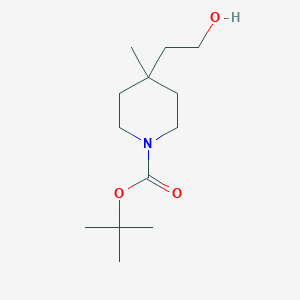![molecular formula C13H15BrN2O2 B153344 tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate CAS No. 132873-77-9](/img/structure/B153344.png)
tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate
Übersicht
Beschreibung
tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate: is a synthetic organic compound characterized by its benzimidazole core, which is substituted with a bromomethyl group and a tert-butyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of the Bromomethyl Group: The bromomethyl group is introduced via bromination of a methyl group attached to the benzimidazole ring. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Esterification: The final step involves the esterification of the benzimidazole carboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity, including controlled temperatures, pressures, and the use of continuous flow reactors to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding substituted products.
Oxidation and Reduction: The benzimidazole core can participate in redox reactions. Oxidation can be carried out using agents like potassium permanganate, while reduction can be achieved using hydrogenation or metal hydrides.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Azobisisobutyronitrile (AIBN): Radical initiator for bromination.
Sulfuric Acid or p-Toluenesulfonic Acid: Catalysts for esterification.
Potassium Permanganate: Oxidizing agent.
Metal Hydrides: Reducing agents.
Major Products Formed
Substituted Benzimidazoles: Formed through nucleophilic substitution.
Oxidized or Reduced Benzimidazoles: Products of redox reactions.
Carboxylic Acids: Resulting from ester hydrolysis.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound serves as a building block for the development of pharmaceutical agents. Its benzimidazole core is a common motif in many biologically active molecules, including antiviral, antifungal, and anticancer agents.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and resins, due to its ability to introduce specific functional groups that enhance material properties.
Wirkmechanismus
The mechanism of action of tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or activation of enzymatic functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 4-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate: Similar structure but with a chloromethyl group instead of bromomethyl.
tert-Butyl 4-(hydroxymethyl)-1H-benzo[d]imidazole-1-carboxylate: Contains a hydroxymethyl group.
tert-Butyl 4-(methyl)-1H-benzo[d]imidazole-1-carboxylate: Lacks the halogen substituent.
Uniqueness
tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate is unique due to the presence of the bromomethyl group, which is more reactive than its chloro or hydroxy counterparts
Eigenschaften
IUPAC Name |
tert-butyl 4-(bromomethyl)benzimidazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)16-8-15-11-9(7-14)5-4-6-10(11)16/h4-6,8H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQPRKXEVWZMAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=NC2=C(C=CC=C21)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R,3R)-3-Amino-2-(2,4-difluoro-phenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL](/img/structure/B153274.png)









